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Compound of Interest

Compound Name: Apratastat

Cat. No.: B1666068 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual

inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin

and Metalloproteinase 17 (ADAM17), and some Matrix Metalloproteinases (MMPs).[1][2] Its

primary mechanism of action involves the inhibition of TACE, which is the enzyme responsible

for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its

mature, soluble, and biologically active form.[3][4] By blocking this cleavage, Apratastat
effectively reduces the release of soluble TNF-α, a key pro-inflammatory cytokine involved in

numerous inflammatory diseases.[1][5] These notes provide detailed protocols for the in vitro

application of Apratastat to study its inhibitory effects.

Mechanism of Action: Inhibition of TACE-mediated
TNF-α Release
TACE (ADAM17) is a transmembrane metalloproteinase that plays a critical role in a process

known as "ectodomain shedding."[6] It cleaves a wide array of cell surface proteins, including

pro-TNF-α. The cleavage of membrane-anchored pro-TNF-α releases soluble TNF-α into the

extracellular space, where it can bind to its receptors (TNFR1 and TNFR2) on target cells,

initiating a cascade of pro-inflammatory signals, primarily through the NF-κB pathway.[5]

Apratastat directly inhibits the catalytic activity of TACE, thereby preventing the release of

soluble TNF-α and suppressing subsequent inflammatory responses.[4][5]
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Caption: Apratastat's mechanism of action.

Quantitative Data: In Vitro Efficacy
The following table summarizes key quantitative data for Apratastat from in vitro studies. It is

crucial to determine the optimal concentration and treatment duration for specific cell types and

experimental conditions, often through dose-response and time-course experiments.

Parameter Value
Cell/System
Type

Duration Reference

IC50 (TNF-α

Release)

144 ng/mL (~347

nM)
In vitro assay Not Specified [1]

Effective

Concentration
10 µM

Human Umbilical

Vein Endothelial

Cells (HUVEC)

24 hours [7]

Effective

Concentration
10 µM

Lung tissue

samples
24 hours [7]

Experimental Protocols
Protocol 1: TACE/ADAM17 Enzymatic Inhibition Assay
This protocol describes a cell-free, fluorescence-based assay to directly measure the inhibitory

effect of Apratastat on TACE enzymatic activity. The assay utilizes a FRET-tagged peptide
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substrate that fluoresces upon cleavage by TACE.[8]

Objective: To determine the IC50 value of Apratastat for TACE enzyme activity.

Prepare serial dilutions
of Apratastat

Add Apratastat and TACE
Enzyme to 96-well plate

Incubate at 37°C
for 5 minutes

Add TACE FRET substrate
to all wells

Measure fluorescence kinetically
(λex=318nm, λem=449nm)

at 37°C for 30-60 min

Calculate reaction velocity
and determine IC50

Click to download full resolution via product page

Caption: Workflow for TACE enzymatic inhibition assay.

Materials:

Recombinant human TACE/ADAM17 enzyme
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TACE FRET substrate

TACE Assay Buffer

Apratastat

DMSO (for stock solution)

Black 96-well microplate

Fluorescence microplate reader

Procedure:

Prepare Apratastat Stock: Prepare a concentrated stock solution of Apratastat (e.g., 10

mM) in DMSO.

Prepare Serial Dilutions: Create a series of dilutions of Apratastat in TACE Assay Buffer to

achieve the final desired concentrations for the assay. Remember to include a "no inhibitor"

control (assay buffer with DMSO) and a "no enzyme" control.

Enzyme and Inhibitor Incubation: In a black 96-well plate, add 50 µL of the diluted

Apratastat solutions or controls. Add 25 µL of reconstituted TACE enzyme to each well

(except the "no enzyme" control).[8]

Pre-incubation: Mix gently and incubate the plate at 37°C for 5 minutes to allow the inhibitor

to bind to the enzyme.[8]

Initiate Reaction: Add 25 µL of the TACE FRET substrate to each well to start the enzymatic

reaction.[8]

Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-heated to

37°C. Measure the fluorescence intensity (e.g., λex = 318 nm / λem = 449 nm) every 1-2

minutes for 30-60 minutes in kinetic mode.[8]

Data Analysis:
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For each concentration, determine the reaction rate (slope of the linear portion of the

fluorescence vs. time plot).

Normalize the rates to the "no inhibitor" control (100% activity).

Plot the percent inhibition against the logarithm of Apratastat concentration and fit the

data to a dose-response curve to calculate the IC50 value.

Protocol 2: Inhibition of LPS-Induced TNF-α Release
from THP-1 Cells
This protocol uses the human monocytic cell line THP-1 to model inflammation.

Lipopolysaccharide (LPS) is used to stimulate the cells, inducing the production and release of

TNF-α. The amount of TNF-α released into the cell culture supernatant is measured by ELISA.

Objective: To quantify the inhibitory effect of Apratastat on TNF-α secretion from cultured cells.
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Caption: Workflow for TNF-α release inhibition assay.

Materials:

THP-1 cells
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RPMI-1640 medium with 10% FBS

Apratastat

Lipopolysaccharide (LPS) from E. coli

Human TNF-α ELISA Kit

96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 4-5 x 10^4 cells per well in

100 µL of culture medium.[9]

Pre-treatment: Prepare dilutions of Apratastat in culture medium. Add 25 µL of the diluted

Apratastat to the appropriate wells. Include a vehicle control (medium with DMSO). Incubate

for 1-2 hours at 37°C.

Stimulation: Prepare an LPS solution in culture medium. Add LPS to the wells to a final

concentration of 1 µg/mL.[9] Do not add LPS to the negative control wells.

Incubation: Incubate the plate for 17-24 hours at 37°C in a CO2 incubator.[9] The optimal

incubation time should be determined empirically.

Collect Supernatant: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet

the cells. Carefully collect the supernatant for analysis.

TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial

human TNF-α ELISA kit, following the manufacturer’s instructions.[9]

Data Analysis: Plot the measured TNF-α concentration against the Apratastat concentration

to visualize the dose-dependent inhibition.

Protocol 3: Cell Viability (MTT) Assay
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It is essential to assess whether the observed reduction in TNF-α is due to specific enzyme

inhibition or general cytotoxicity. The MTT assay measures cell metabolic activity, which is an

indicator of cell viability.

Objective: To evaluate the cytotoxicity of Apratastat on the cell type used in the primary assay.

Materials:

Cells (e.g., THP-1) and culture medium

Apratastat

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Procedure:

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same

concentrations of Apratastat as used in the TNF-α release assay. Include a "no cell" blank

and "untreated cells" control.

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

[10] It is recommended to match the duration of the primary functional assay (e.g., 24 hours).

Add MTT Reagent: After incubation, remove the medium and add 50 µL of 0.5 mg/mL MTT

solution to each well.[10] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the

yellow MTT to purple formazan crystals.

Solubilize Formazan: Carefully remove the MTT solution and add 100-150 µL of a

solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15

minutes to dissolve the crystals.

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A

significant decrease in viability at concentrations that inhibit TNF-α suggests a cytotoxic

effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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